硝酸铍

描述

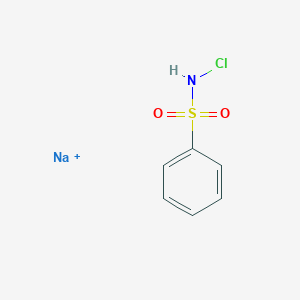

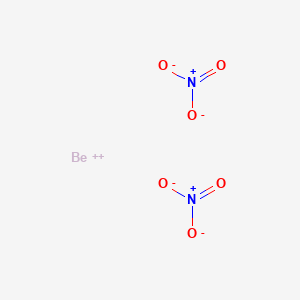

Beryllium nitrate is an inorganic compound with the idealized chemical formula Be(NO3)2 . The formula suggests a salt, but, as for many beryllium compounds, the compound is highly covalent . It is a crystalline solid that ranges from white to pale yellow . It dissolves in water .

Synthesis Analysis

The straw-colored adduct Be(NO3)2(N2O4) forms upon treatment of beryllium chloride with dinitrogen tetroxide . Upon heating, this adduct loses N2O4 and produces colorless Be(NO3)2 . Further heating of Be(NO3)2 induces conversion to basic beryllium nitrate, which adopts a structure akin to that for basic beryllium acetate .Molecular Structure Analysis

Beryllium nitrate has a molecular formula of BeN2O6 . Its average mass is 133.022 Da and its monoisotopic mass is 132.987823 Da .Chemical Reactions Analysis

When anhydrous beryllium nitrate is heated above 50 °C (120 °F) in a vacuum, it forms oxides of nitrogen . At about 125 deg, sudden decomposition occurs to give dinitrogen tetroxide and a volatile beryllium compound which separates from the gas phase as colorless crystals .Physical And Chemical Properties Analysis

Beryllium nitrate is a white to pale yellow crystalline solid . It is soluble in water . It is noncombustible, but it will accelerate the burning of combustible materials .科学研究应用

Be(NO3)2\text{Be(NO}_3)_2Be(NO3)2

, is a compound that has several unique applications in scientific research. Below is a comprehensive analysis focusing on six distinct applications, each detailed in its own section.Catalysis in Chemical Synthesis

Beryllium nitrate serves as a catalyst in various chemical reactions. Its ability to alter the rate of chemical processes without being consumed makes it valuable in synthesizing complex chemical compounds. This application is crucial in developing pharmaceuticals, agrochemicals, and polymers where precise catalytic activity can lead to significant advancements in material science .

Hardening Agent for Incandescent Mantles

In the lighting industry, beryllium nitrate is used to harden the fabric mantles of gas and acetylene lamps. The compound imparts durability and resistance to the mantle, allowing it to produce a consistent and bright light. This application is particularly important in areas where electricity is scarce, and such lamps are a primary light source .

Radiation Windows for X-Ray Equipment

Due to its low atomic number and high thermal conductivity, beryllium nitrate is utilized in the production of radiation windows for X-ray equipment. These windows are designed to be transparent to X-rays while being impervious to other elements, thus ensuring clear and precise imaging for medical diagnostics and research .

Neutron Reflector in Nuclear Reactors

Beryllium nitrate’s properties make it an excellent neutron reflector, which is essential in nuclear reactors. It helps to reflect neutrons back into the reactor core, increasing the efficiency of the nuclear reaction. This application is pivotal in energy production and research involving nuclear physics .

Aerospace Material

The aerospace industry benefits from the use of beryllium nitrate due to its contribution to the development of lightweight and strong materials. These materials are capable of withstanding extreme conditions, such as high temperatures and radiation, which are common in aerospace environments .

Particle Physics Research

In particle physics, beryllium nitrate is used due to its properties that make it suitable for high-energy physics experiments. It is often part of detectors and equipment that require materials with minimal interference to particle beams, thus enabling accurate measurements and observations .

作用机制

Target of Action

Beryllium nitrate, an inorganic compound with the chemical formula Be(NO3)2 , is known to interact with specific targets in the body. One such target is the HLA class II histocompatibility antigen, DP alpha 1 chain . This protein plays a crucial role in the immune response by presenting peptides derived from extracellular proteins .

Mode of Action

It’s known that when added to water, it evolves brown fumes and when hydrolyzed in sodium hydroxide solution, both nitrate and nitrite ions are produced . This suggests that beryllium nitrate may interact with its targets through a complex series of chemical reactions .

Biochemical Pathways

It’s known that beryllium compounds can affect nitrogen metabolism pathways . Nitrogen metabolism is crucial for many biological processes, including the synthesis of amino acids and nucleotides. Disruption of these pathways could have significant downstream effects.

Pharmacokinetics (ADME)

It’s known that beryllium and its inorganic compounds are mainly absorbed by inhalation . The particle size and water solubility are decisive for the absorption . Beryllium nitrate is highly soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

Beryllium nitrate has been shown to inhibit fibroblast migration, disrupting epimorphic regeneration . This results in severe patterning defects in limb regeneration . It also disrupts cell proliferation in mesenchymal cells . These effects highlight the significant impact of beryllium nitrate at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of beryllium nitrate. For instance, the presence of other ions in the environment can affect the solubility and reactivity of beryllium nitrate . Additionally, the pH of the environment can influence the hydration and precipitation behavior of beryllium . These factors can alter the bioavailability of beryllium nitrate and subsequently its toxicological effects.

安全和危害

Beryllium nitrate is noncombustible, but it will accelerate the burning of combustible materials . If large quantities of the material are involved or the material is finely divided, an explosion may result . Prolonged exposure to fire or heat may result in an explosion . It is toxic and can cause pneumonitis, nasopharyngitis, tracheobronchitis, and dyspnea .

Relevant Papers Several papers have been published on Beryllium Nitrate. For instance, a paper titled “Crystal Structure of Beryllium Nitrate Complexes (NO)2 [Be (NO3)4] and Be4O (NO3)6” provides insights into the crystal structure of Beryllium Nitrate . Another paper titled “A big breakthrough for beryllium” discusses the recent developments in the field of beryllium research .

属性

IUPAC Name |

beryllium;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVVBBUVWAIIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | beryllium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryllium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065555 | |

| Record name | Beryllium nitrate (Be(NO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beryllium nitrate is a white to pale yellow crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities of the material are involved or the material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in chemical analysis., White to yellow solid in various forms; Soluble in water; [ICSC] White odorless solid; Insoluble in water; [MSDSonline], WHITE-TO-YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | BERYLLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Beryllium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, Soluble in alcohol, Solubility in water: very good | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.56 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.56 at 20 °C (solid), 1.6 g/cm³ | |

| Record name | BERYLLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Beryllium nitrate | |

Color/Form |

White solid, White to faintly yellowish, deliquescent mass | |

CAS RN |

13597-99-4(anhydrous); 7787-55-5(trihydrate), 13597-99-4 | |

| Record name | BERYLLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Beryllium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, beryllium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryllium nitrate (Be(NO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYLLIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VT1AXZ5LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

60 °C; decomposes at 100-200 °C, White to slightly yellow, deliquescent crystalline mass; mp: about 60 °C; very soluble in water, alcohol /Beryllium nitrate trihydrate/, 60 °C | |

| Record name | BERYLLIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BERYLLIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)

![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)

![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)